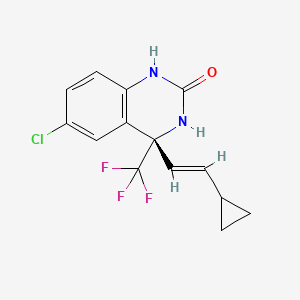

(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Übersicht

Beschreibung

DPC 083 ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor (NNRTI), der zur Behandlung von HIV-1-Infektionen entwickelt wurde. Es ist ein NNRTI der zweiten Generation, das entwickelt wurde, um Resistenzmutationen zu überwinden, die sich auf NNRTIs der ersten Generation wie Nevirapin und Efavirenz auswirken . DPC 083 hat eine potente Aktivität sowohl gegen Wildtyp- als auch gegen mutierte Stämme von HIV-1 gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DPC 083 wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen ein Dihydrochinazolinon-Ring zusammen mit einer chiralen Trifluormethyl-Gruppierung gebildet wird . Ein wichtiger Schritt bei seiner Synthese ist die Aza-Henry-Reaktion, die durch chirales Thiharnstoff katalysiert wird und die Bildung von Trifluormethylchinazolin-2(1H)-onen ermöglicht . Eine weitere wichtige Reaktion ist die enantioselektive Strecker-Reaktion von cyclischen N-Acyl-Ketiminen, die enantiomerenangereicherte cyclische α-Aminonitrile mit einem quartären Kohlenstoff-Stereozentrum liefert .

Industrielle Produktionsverfahren

Die industrielle Produktion von DPC 083 beinhaltet die Optimierung der Synthesewege, um hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung fortschrittlicher katalytischer Systeme und Reaktionsbedingungen, die Nebenprodukte minimieren und die Effizienz der gewünschten Reaktionen maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

DPC 083 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in DPC 083 vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von DPC 083 üblich

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von DPC 083, die die Kernstruktur des Dihydrochinazolinons behalten, während neue funktionelle Gruppen eingeführt werden, die ihre pharmakologischen Eigenschaften verbessern können .

Wissenschaftliche Forschungsanwendungen

DPC 083 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Biologie: DPC 083 wird in der Forschung verwendet, um die Mechanismen der HIV-1-Resistenz zu verstehen und neue Strategien zur Überwindung der Arzneimittelresistenz zu entwickeln

Medizin: Als NNRTI wird DPC 083 auf sein Potenzial zur Behandlung von HIV-1-Infektionen untersucht, insbesondere bei Patienten, die eine Resistenz gegen andere NNRTIs entwickelt haben

Wirkmechanismus

DPC 083 übt seine Wirkungen aus, indem es das Reverse-Transkriptase-Enzym von HIV-1 hemmt. Dieses Enzym ist für die Replikation des Virus von entscheidender Bedeutung, und durch die Bindung daran verhindert DPC 083 die Umwandlung viraler RNA in DNA, wodurch der Replikationsprozess gestoppt wird . Die Verbindung ist sowohl gegen Wildtyp- als auch gegen mutierte Stämme von HIV-1 wirksam, was sie zu einem wertvollen Werkzeug im Kampf gegen HIV macht .

Analyse Chemischer Reaktionen

Types of Reactions

DPC 083 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in DPC 083.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of DPC 083

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of DPC 083 that retain the core dihydroquinazolinone structure while introducing new functional groups that can enhance its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

DPC 083 has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of dihydroquinazolinone derivatives.

Biology: DPC 083 is used in research to understand the mechanisms of HIV-1 resistance and to develop new strategies for overcoming drug resistance

Medicine: As an NNRTI, DPC 083 is investigated for its potential to treat HIV-1 infections, particularly in patients who have developed resistance to other NNRTIs

Wirkmechanismus

DPC 083 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by binding to it, DPC 083 prevents the conversion of viral RNA into DNA, thereby halting the replication process . The compound is effective against both wild-type and mutant strains of HIV-1, making it a valuable tool in the fight against HIV .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Nevirapin

- Efavirenz

- Delavirdin

- DPC 961

- DPC 963

Einzigartigkeit

DPC 083 ist einzigartig in seiner Fähigkeit, ein breites Spektrum an HIV-1-Stämmen zu hemmen, einschließlich derer mit Resistenzmutationen, die andere NNRTIs unwirksam machen . Seine lange Halbwertszeit und sein günstiges pharmakokinetisches Profil machen es zu einem vielversprechenden Kandidaten für die einmal tägliche Dosierung .

Biologische Aktivität

The compound (4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one , also known by its developmental code BMS-561390, is a synthetic organic molecule with potential biological activity. It belongs to the class of quinazolinone derivatives and has been studied for various pharmacological properties, particularly in the context of cancer treatment.

- Molecular Formula : C14H12ClF3N2O

- Molecular Weight : 316.71 g/mol

- CAS Number : 214287-99-7

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClF3N2O |

| Molecular Weight | 316.71 g/mol |

| CAS Number | 214287-99-7 |

| FDA UNII | 2498M8N65F |

The biological activity of this compound has been primarily linked to its role as a kinase inhibitor . It has shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.

Anticancer Activity

Research indicates that BMS-561390 exhibits potent anticancer properties by targeting pathways essential for cancer cell survival. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their migration and invasion capabilities.

Case Study: In Vitro Efficacy

A study conducted on human cancer cell lines (e.g., breast, lung, and colon cancer) revealed that treatment with BMS-561390 resulted in a significant reduction in cell viability. The IC50 values ranged from 0.5 to 2.0 µM across different cell lines, indicating strong cytotoxic effects.

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.8 | Apoptosis induction |

| Lung Cancer | 1.5 | Inhibition of migration |

| Colon Cancer | 1.0 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetics of BMS-561390 have been evaluated in preclinical models. Key findings include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with a preference for tumor tissues.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 4 hours |

| Metabolic Pathways | CYP3A4, CYP2D6 |

Safety and Toxicology

Preliminary toxicological assessments indicate that BMS-561390 is well-tolerated at therapeutic doses. However, some adverse effects were noted in high-dose studies, including:

- Mild gastrointestinal disturbances

- Transient liver enzyme elevation

Eigenschaften

IUPAC Name |

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H2,19,20,21)/b6-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDWYQAXEGVSPS-GFUIURDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-99-7 | |

| Record name | DPC 083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC-083 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498M8N65F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.